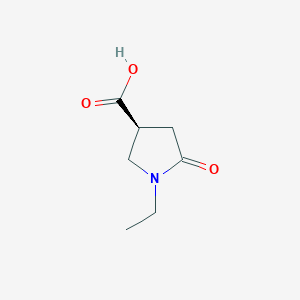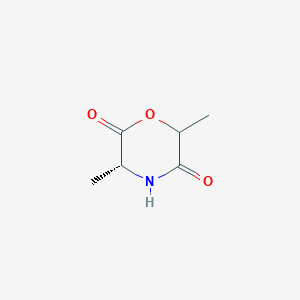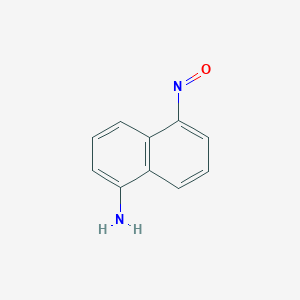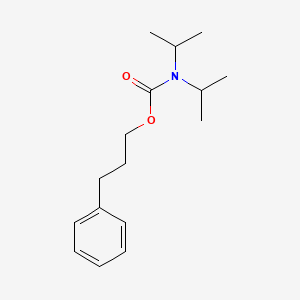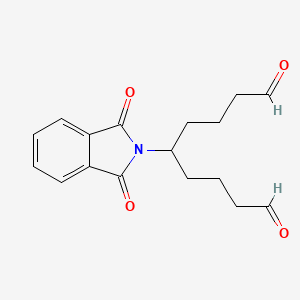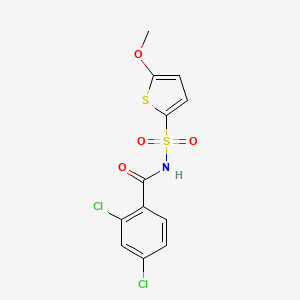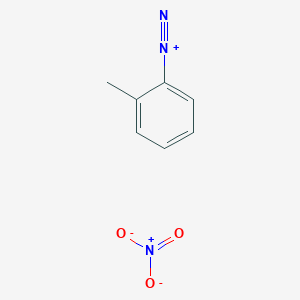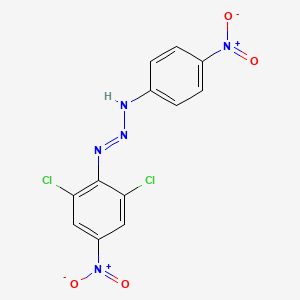
Copper;nickel(2+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;nickel(2+);tetrahydroxide is a coordination compound that consists of copper and nickel ions coordinated with hydroxide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;nickel(2+);tetrahydroxide can be synthesized through a low-temperature chemical co-precipitation method. In this process, copper and nickel salts are dissolved in an aqueous solution, and a base such as sodium hydroxide is added to precipitate the hydroxides of copper and nickel. The reaction is typically carried out at low temperatures to control the growth rate of the hydroxide crystals and to ensure the formation of a homogeneous product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process. Additionally, microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Copper;nickel(2+);tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the metal ions and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species. Substitution reactions typically yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Copper;nickel(2+);tetrahydroxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper;nickel(2+);tetrahydroxide involves several pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.
Antimicrobial Activity: The antimicrobial action is primarily due to the generation of reactive oxygen species and the release of metal ions, which disrupt microbial cell membranes and interfere with cellular processes.
Electrochemical Activity: In energy storage applications, the compound facilitates charge transfer and improves the overall performance of supercapacitors and batteries.
Comparación Con Compuestos Similares
Copper;nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Copper(II) hydroxide: While copper(II) hydroxide is a well-known compound with applications in agriculture and chemistry, the addition of nickel in this compound enhances its catalytic and electrochemical properties.
Nickel(II) hydroxide: Nickel(II) hydroxide is commonly used in battery applications.
Copper(II) and nickel(II) complexes with tridentate ligands: These complexes have been studied for their unique structural and electronic properties, which make them suitable for various applications in catalysis and materials science.
Propiedades
Número CAS |
215056-96-5 |
|---|---|
Fórmula molecular |
CuH4NiO4 |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
copper;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
UILUIVJIQOFVPS-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


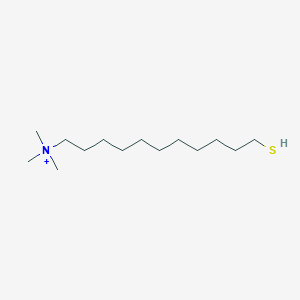
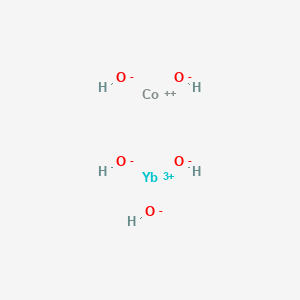
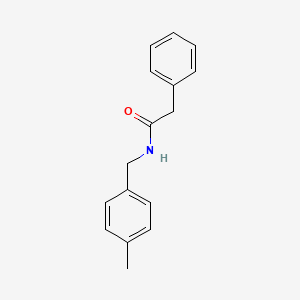
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
